Pyrazolo[3,4-b]pyridines are a class of heterocyclic compounds characterized by a pyrazole ring fused to a pyridine ring. These compounds are found as key structural motifs in numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities, including antibacterial [], antifungal [], and dopamine D3 receptor agonistic properties [].
3-Cyclopropyl-1-(4-fluorophenyl)-6-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a complex organic compound notable for its unique molecular structure and potential applications in scientific research and medicine. This compound features a cyclopropyl group, a fluorophenyl group, and an isopropyl group attached to a pyrazolo[3,4-b]pyridine core, which contributes to its distinctive chemical properties.
This compound can be sourced from various chemical suppliers and is often used in research settings for its potential biological activities. It is recognized for its role as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
3-Cyclopropyl-1-(4-fluorophenyl)-6-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid falls under the category of heterocyclic compounds, specifically pyrazolo derivatives. These compounds are characterized by their pyrazole ring structure, which is fused with other cyclic structures, providing them with diverse reactivity and biological activity.
The synthesis of 3-cyclopropyl-1-(4-fluorophenyl)-6-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves several key steps:
The synthesis may require optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize product yield and purity. Advanced techniques like microwave-assisted synthesis can also be employed to reduce reaction times.
The molecular formula for 3-cyclopropyl-1-(4-fluorophenyl)-6-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is C₁₉H₁₈F₃N₃O₂. The compound features:
The molecular weight of this compound is approximately 339.364 g/mol. Its structural complexity allows it to interact with various molecular targets in biological systems.
3-Cyclopropyl-1-(4-fluorophenyl)-6-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid can undergo several types of chemical reactions:
Reagents commonly used in these reactions include palladium catalysts for substitution processes and specific organic solvents like dimethylformamide (DMF) to facilitate desired transformations under optimized conditions.
The mechanism of action for 3-cyclopropyl-1-(4-fluorophenyl)-6-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid involves interactions with specific molecular targets such as enzymes or receptors.
Upon binding to these targets, it modulates their activity through conformational changes or competitive inhibition. For instance, it may inhibit certain kinases or receptors involved in signaling pathways related to cell proliferation or survival.
Research indicates that compounds within this class exhibit selective binding affinities towards specific protein targets, which can lead to significant biological effects depending on their structural modifications.
The physical properties of 3-cyclopropyl-1-(4-fluorophenyl)-6-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid include:
Chemical properties include stability under various conditions, reactivity patterns with electrophiles and nucleophiles, and potential susceptibility to hydrolysis or degradation under acidic or basic conditions.
Relevant analyses include spectroscopic methods (NMR, IR) for structural confirmation and purity assessments through chromatographic techniques (HPLC).
The applications of 3-cyclopropyl-1-(4-fluorophenyl)-6-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid span several fields:
The pyrazolo[3,4-b]pyridine scaffold emerged as a bioisosteric replacement for purine bases in the 1960s, leveraging its analogous nitrogen-rich bicyclic structure. Early synthetic efforts focused on annulation strategies, either by constructing the pyridine ring onto pre-formed pyrazoles ("Route A") or vice versa ("Route B") [3]. This versatility enabled rapid diversification, culminating in the first therapeutic applications by the 1980s with anxiolytics like tracazolate. Recent decades witnessed clinical breakthroughs, including the 2013 approval of the cardiovascular drug Riociguat and the 2021 introduction of Vericiguat, both featuring this core [3]. The scaffold’s modularity is exemplified by derivatives such as 3-Cyclopropyl-1-(4-fluorophenyl)-6-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS: 1018164-91-4), where strategic substitutions enhance target specificity [2] [4]. Over 50 patents since 2010 underscore its relevance, particularly in kinase inhibition and oncology [9].
The 1H-pyrazolo[3,4-b]pyridine system exhibits prototropic tautomerism, allowing equilibrium between 1H- and 2H-isoforms (Figure 1). The 1H-tautomer dominates in physiological conditions, stabilizing a planar, 10π-electron aromatic system that mimics purine geometry [3]. This tautomer facilitates critical hydrogen-bonding interactions with biological targets: the pyridinic nitrogen (N1) and C3–H act as H-bond acceptors and donors, respectively. For example, in TRKA kinase inhibitors, the scaffold forms three hydrogen bonds with the hinge region residues Glu590 and Met592, while the 4-carboxylic acid substituent orients toward solvent-exposed domains (Figure 2A) [5]. Similarly, TBK1 inhibitors exploit this motif to achieve sub-nanomolar IC50 values (e.g., compound 15y, IC50 = 0.2 nM) [7]. The 4-fluorophenyl group in the subject compound further enhances aromatic stacking with hydrophobic pockets, as demonstrated in Mps1 kinase inhibition [8].
Table 1: Hydrogen-Bonding Capabilities of 1H vs. 2H Tautomers
Tautomer | H-Bond Donor Sites | H-Bond Acceptor Sites | Dominant Population |
---|---|---|---|
1H-Pyrazolo[3,4-b]pyridine | C3–H, N2–H (if substituted) | N1, N7 | >95% in polar media |
2H-Pyrazolo[3,4-b]pyridine | N1–H | N2, N7 | <5% |
Poly-substitution at C3, C4, C6, and N1 positions fine-tunes the scaffold’s electronic, steric, and pharmacodynamic properties. Key substitutions include:
Table 2: Biological Activities of Select Poly-Substituted Derivatives
Substitution Pattern | Biological Activity | Key Targets | Potency (IC50/MIC) |
---|---|---|---|
3-Cyclopropyl-6-isopropyl-1-(4-methoxyphenyl)-4-CO2H | Antiproliferative | MCF7 cells | IC50 = 0.0001–0.0211 µM [1] [10] |
1-(4-Fluorophenyl)-3-isopropyl-4-CO2H | Kinase inhibition | TRKA | IC50 = 56 nM (C03) [5] |
6-(2-Furyl)-3-cyclopropyl-1-(4-fluorophenyl)-4-CO2H | Anticancer | Mps1 kinase | IC50 = 2.596 nM (31) [8] |
3-Amino-6-methyl-4-(thiophen-2-yl) | Antimicrobial | Fusarium oxysporum | MIC = 0.98 µg/mL [3] |
The 4-carboxylic acid group is particularly versatile, acting as a bioisostere for phosphate groups in kinase inhibitors or enabling prodrug derivatization (e.g., ethyl ester precursors) [5] [8]. Molecular modeling confirms that the 6-isopropyl group in the subject compound fills a steric niche in the DFG motif of TRKB, reducing off-target effects [5].
Appendix: Comprehensive List of Pyrazolo[3,4-b]pyridine Derivatives
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 32338-15-1
CAS No.: